1'-But-2-ynoyl-1,4'-bipiperidine

Description

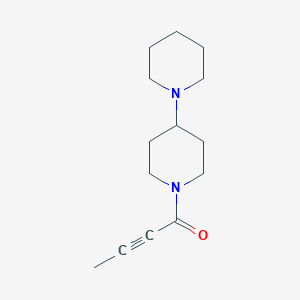

1'-But-2-ynoyl-1,4'-bipiperidine is a synthetic organic compound featuring a 1,4'-bipiperidine backbone substituted at the 1'-position with a but-2-ynoyl group (CH₂C≡CCO-). The butynoyl substituent introduces an alkyne moiety, which may enhance reactivity in click chemistry applications or serve as a hydrogen bond acceptor in pharmacological contexts.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-(4-piperidin-1-ylpiperidin-1-yl)but-2-yn-1-one |

InChI |

InChI=1S/C14H22N2O/c1-2-6-14(17)16-11-7-13(8-12-16)15-9-4-3-5-10-15/h13H,3-5,7-12H2,1H3 |

InChI Key |

SWXFZYYBUCKILD-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)N1CCC(CC1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1’-But-2-ynoyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives with but-2-ynoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also helps in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

1’-But-2-ynoyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynoyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-But-2-ynoyl-1,4’-bipiperidine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-But-2-ynoyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1'-But-2-ynoyl-1,4'-bipiperidine are best contextualized against related 1,4'-bipiperidine derivatives. Below is a comparative analysis based on substituents, pharmacological activity, and physicochemical properties.

Table 1: Comparative Analysis of 1,4'-Bipiperidine Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The butynoyl group in this compound introduces an alkyne, which contrasts with the aryl (pipamperone) or ester (irinotecan) groups in other derivatives. Alkyne moieties are understudied in bipiperidine systems but may offer unique binding or metabolic properties. Small alkyl groups (e.g., methyl in PARP inhibitors) enhance target engagement, while bulkier groups (e.g., cyclohexyl in PARP inhibitors) reduce potency . This suggests that the linear butynoyl group may balance steric hindrance and target affinity.

Synthetic Accessibility: Acylation reactions of bipiperidine precursors (e.g., 1-benzyl-4-piperidone) typically yield high-purity products under mild conditions . The butynoyl derivative likely follows similar pathways.

Pharmacological Potential: Pipamperone and irinotecan demonstrate the therapeutic versatility of bipiperidine scaffolds. The absence of reported activity for this compound highlights an opportunity for exploratory studies, particularly in oncology or CNS disorders.

Safety Considerations: Derivatives with hydrophilic substituents (e.g., irinotecan’s carboxylate) exhibit fewer acute toxicities compared to lipophilic analogs (e.g., 1-benzoyl-4,4'-bipiperidine) . The butynoyl group’s polarity may influence its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.